

# JZL195's Cannabinoid Profile: A Comparative Analysis with THC in Drug Discrimination Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |
|----------------------|---------|-----------|--|
| Compound Name:       | JZL195  |           |  |
| Cat. No.:            | B608286 | Get Quote |  |

#### For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data from drug discrimination studies reveals that the dual fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitor, **JZL195**, produces robust  $\Delta^9$ -tetrahydrocannabinol (THC)-like subjective effects in animal models. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes key experimental findings, providing a clear comparison of **JZL195**'s pharmacological profile with that of THC, the primary psychoactive constituent of cannabis.

Drug discrimination paradigms are a cornerstone in behavioral pharmacology for assessing the subjective effects of novel compounds. In these studies, animals are trained to recognize the internal state induced by a specific drug, such as THC, and differentiate it from a non-drugged state. The extent to which a test compound can substitute for the training drug is a strong predictor of shared psychoactive effects in humans.

# Quantitative Comparison of JZL195 and THC in Drug Discrimination

Data from multiple studies consistently demonstrate that **JZL195** fully substitutes for the discriminative stimulus effects of THC. This indicates that at appropriate doses, **JZL195** 



induces an internal state that is perceived by animals as being identical to that produced by THC. The table below summarizes the key quantitative parameters from these studies.

| Parameter                                 | JZL195               | THC                      | Study Reference                                      |
|-------------------------------------------|----------------------|--------------------------|------------------------------------------------------|
| Full Substitution                         | Yes                  | Training Drug            | Long et al. (2009)[1] [2][3], Wiley et al. (2015)[4] |
| ED <sub>50</sub> for Substitution         | 17 mg/kg (i.p.)      | 2.8 mg/kg (i.p.)         | Wiley et al. (2015)[4]                               |
| Training Dose                             | N/A                  | 5.6 mg/kg (i.p. or s.c.) | Long et al. (2009)[1] [2][3], Wiley et al. (2015)[4] |
| Antagonism by CB1 Antagonist (Rimonabant) | Yes, effects blocked | Yes, effects blocked     | Long et al. (2009)[1] [2][3], Wiley et al. (2015)[4] |

ED<sub>50</sub> (Effective Dose 50) is the dose of a drug that produces 50% of its maximum response. In this context, it represents the dose at which **JZL195** produced THC-appropriate responding in 50% of the subjects. i.p. = intraperitoneal; s.c. = subcutaneous.

## **Mechanism of THC-Like Effects**

The THC-like discriminative stimulus effects of **JZL195** are mediated by the cannabinoid 1 (CB1) receptor.[1][2][3] **JZL195** is a dual inhibitor of FAAH and MAGL, the primary enzymes responsible for the degradation of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[5] By blocking these enzymes, **JZL195** leads to a significant elevation of both AEA and 2-AG in the brain.[1][2] This accumulation of endocannabinoids results in enhanced activation of CB1 receptors, mimicking the effects of the direct CB1 receptor agonist, THC.[1][2][3] Studies have shown that selective inhibition of either FAAH or MAGL alone does not produce full THC-like discriminative stimulus effects, highlighting the importance of dual inhibition for achieving a THC-like psychoactive profile.[1][2][3]





Click to download full resolution via product page

Signaling pathways for JZL195 and THC.

## **Experimental Protocols**

The following provides a generalized experimental protocol for a drug discrimination study comparing **JZL195** to THC, based on methodologies reported in the literature.[1][4][6]

## 1. Subjects:

- Male mice (e.g., C57BL/6J) or rats are commonly used.
- Animals are housed individually and maintained on a restricted diet to motivate responding for food rewards.

#### 2. Apparatus:

- Standard operant conditioning chambers equipped with two response levers (or nose-poke apertures) and a mechanism for delivering a food reward (e.g., sweetened condensed milk or food pellets).
- 3. Training Phase:



- Animals are trained to press one lever after the administration of THC (the training drug, e.g., 5.6 mg/kg) and the other lever after the administration of vehicle (e.g., a mixture of ethanol, emulphor, and saline).
- Correct lever presses are reinforced with a food reward on a fixed-ratio schedule.
- Training sessions are conducted daily until animals reliably complete a specified number of responses on the correct lever (>80% accuracy) for both THC and vehicle sessions.
- 4. Testing Phase:
- Once training criteria are met, test sessions are conducted.
- During test sessions, animals are administered a dose of the test compound (e.g., JZL195),
   THC, or vehicle.
- The percentage of responses on the THC-appropriate lever and the response rate are recorded.
- Full substitution is generally defined as >80% of responses on the THC-appropriate lever.
- To assess the mechanism of action, antagonism tests can be performed by pre-treating the animals with a CB1 receptor antagonist (e.g., rimonabant) before administering the test compound.

Experimental workflow for drug discrimination.

## Conclusion

The available data from drug discrimination studies strongly indicate that the dual FAAH/MAGL inhibitor **JZL195** produces subjective effects that are qualitatively similar to those of THC.[1][2] [3][7] This is evidenced by its full substitution for THC in trained animals, an effect that is mediated through the CB1 receptor. While **JZL195** is less potent than THC in producing these effects, its distinct mechanism of action, via the amplification of endogenous cannabinoid signaling, makes it a valuable research tool for dissecting the roles of AEA and 2-AG in cannabinoid-related behaviors. These findings have significant implications for the development of novel therapeutics targeting the endocannabinoid system, as they suggest that



dual inhibition of FAAH and MAGL may be associated with a side effect profile that includes THC-like psychoactivity.[8]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 6. Phenotypic assessment of THC discriminative stimulus properties in fatty acid amide hydrolase knockout and wildtype mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JZL195's Cannabinoid Profile: A Comparative Analysis with THC in Drug Discrimination Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608286#jzl195-compared-to-thc-like-effects-in-drugdiscrimination-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com